Ethoduomeen

Catalog No.
S15228519
CAS No.
53224-67-2
M.F
C24H31NO2
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoduomeen

CAS Number

53224-67-2

Product Name

Ethoduomeen

IUPAC Name

(3E,17S)-13-methyl-3-phenoxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C24H31NO2/c1-24-14-13-20-19-10-8-17(25-27-18-5-3-2-4-6-18)15-16(19)7-9-21(20)22(24)11-12-23(24)26/h2-6,15,19-23,26H,7-14H2,1H3/b25-17+/t19?,20?,21?,22?,23-,24?/m0/s1

InChI Key

LRXKTQOYKAJOCR-VDKSZTARSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=C5)CCC34

Isomeric SMILES

CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=C5)/CCC34

Ethoduomeen is a chemical compound classified as a tertiary amine ethoxylate, primarily known for its applications as a surfactant, corrosion inhibitor, and emulsifying agent. Its chemical formula is C24H31NO2C_{24}H_{31}NO_2, and it features a long hydrophobic alkyl chain, which enhances its surface-active properties. Ethoduomeen is commonly utilized in various industrial applications, particularly in the oil and gas sector, due to its ability to stabilize foams and emulsions under harsh conditions.

Typical of amine compounds. It can undergo:

  • Esterification: Reacting with acids to form esters, which can modify its properties for specific applications.
  • Quaternization: Ethoduomeen can be converted into quaternary ammonium compounds by reacting with alkyl halides, enhancing its surfactant properties.
  • Degradation: Under extreme conditions, such as high temperatures or acidic environments, Ethoduomeen may degrade, impacting its efficacy as a corrosion inhibitor or surfactant.

Ethoduomeen is synthesized through several methods:

  • Alkoxylation: This involves the reaction of fatty amines with ethylene oxide. The process typically requires catalysts and controlled conditions to ensure high yields and desired molecular weights.
  • Esterification: Fatty acids or their derivatives can be reacted with the amine component to enhance the properties of Ethoduomeen for specific applications.
  • Quaternization: The introduction of an alkyl halide to the amine results in quaternary ammonium compounds, which can improve surfactant characteristics.

Ethoduomeen has diverse applications across various industries:

  • Corrosion Inhibitor: It is widely used in oil and gas operations to protect metal surfaces from corrosion.
  • Surfactant: Utilized in formulations for enhanced oil recovery and as a foaming agent in various cleaning products.
  • Emulsifier: Employed in cosmetic formulations and personal care products for stabilizing emulsions.
  • Dispersing Agent: Effective in paint and coating formulations to improve the dispersion of pigments.

Studies have shown that Ethoduomeen interacts favorably with other surfactants and additives in formulations. Its ability to stabilize foams under high temperature and pressure conditions has been highlighted in various research articles. For instance, it has been investigated alongside other amine-based surfactants for its performance in foamed acid stimulation processes, demonstrating enhanced stability compared to traditional surfactants under challenging conditions .

Several compounds share structural or functional similarities with Ethoduomeen. Here are some notable examples:

Compound NameStructure TypeUnique Features
Duomeen TTMTertiary AmineKnown for high thermal stability; used in oilfield applications.
Ethoduomeen T/25Ethoxylated AmineExhibits lower toxicity; primarily used as a cleaning agent.
Ethoduomeen OV 13.2Amine EthoxylateDerived from natural sources; used in personal care products.

Ethoduomeen stands out due to its specific alkyl chain length and functional groups that optimize it for use as both a surfactant and corrosion inhibitor, particularly in demanding industrial environments.

Ethoduomeen represents a significant class of ethoxylated tallow diamine compounds that have gained prominence in various industrial applications [1] [2]. The chemical structure of Ethoduomeen derivatives typically consists of a tallow alkyl chain attached to a diaminopropane backbone with ethoxylated groups [3]. These compounds are characterized by their amphiphilic nature, containing both hydrophobic tallow chains and hydrophilic ethoxylated segments, which contributes to their surface-active properties [4].

The synthesis of Ethoduomeen derivatives primarily involves the ethoxylation of tallow alkyl diamine substrates [5]. This process utilizes tallow-derived amines as the starting material, which are predominantly obtained from animal fats, although vegetable-based alternatives are also available [6]. The tallow amines consist of a mixture of C12-C18 hydrocarbons, with the composition varying based on the source . The ethoxylation reaction introduces ethylene oxide units to the amine groups, resulting in the formation of tertiary amine ethoxylates with distinct physicochemical properties [8].

The ethoxylation of tallow alkyl diamine substrates typically follows a two-stage process [9]. In the first stage, the tertiary amine intermediate is prepared through the reaction of one mole of the selected alkyl amine with approximately two moles of alkylene oxide [10]. This reaction is conducted at temperatures ranging from 160-190°C and pressures between 40-90 psig (2.8-6.2 bar) [11]. The intermediate formed in this stage serves as the foundation for further ethoxylation in the subsequent stage [12].

Table 1 presents the physical and chemical properties of various Ethoduomeen derivatives, highlighting their distinct characteristics:

Ethoduomeen TypeCAS NumberChemical NamePhysical State (25°C)Density (g/cm³ at 20°C)Viscosity (mPa·s at 20°C)Flash Point (°C)Boiling Point (°C)pHColorHLB Value
T/1361790-85-0Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropaneLiquid0.94950>200>30010Amber19
T/2261790-85-0Ethoxylated tallow propylene diamineLiquid-----Amber-
T/2561790-85-0Ethoxylated tallow diamineLiquid1.03360>200>3009.5Amber-

The ethoxylation process for tallow alkyl diamine substrates involves several critical parameters that influence the quality and properties of the final product [13]. The reaction is highly exothermic, with heat release values typically ranging from -100 to -113 kJ/mol of ethylene oxide [14]. This exothermic nature necessitates careful control of the reaction conditions to prevent thermal runaway and ensure product quality [15].

One of the key challenges in the ethoxylation of tallow alkyl diamine substrates is managing the induction period, during which the reaction initiates slowly before accelerating [16]. This period can lead to the accumulation of unreacted ethylene oxide, potentially creating safety concerns in industrial settings [17]. To address this challenge, various techniques have been developed, including the use of starter compounds and catalyst activation systems [18].

The conventional ethoxylation process operates in a semi-batch mode, where the tallow alkyl diamine substrate and catalyst are pre-charged into the reactor, followed by the controlled addition of ethylene oxide [19]. The reaction temperature is typically maintained between 160-190°C, with pressure ranging from 40-90 psig [20]. Under these conditions, the ethoxylation proceeds with the sequential addition of ethylene oxide units to the amine groups, resulting in a distribution of ethoxylated products [21].

Advanced ethoxylation techniques have been developed to enhance the efficiency and control of the process [22]. These include two-stage processes that utilize specialized catalysts and operating conditions to achieve desired product distributions [23]. The advanced processes typically operate at temperatures between 140-200°C and lower pressures of 1-2 bar, offering improved control over the reaction kinetics and product properties [24].

Catalytic Systems and Reaction Optimization in Industrial-Scale Production

The selection of appropriate catalytic systems plays a crucial role in the industrial-scale production of Ethoduomeen derivatives [25]. Various catalysts have been employed for the ethoxylation of tallow alkyl diamine substrates, each offering distinct advantages and influencing the reaction kinetics and product distribution [26].

Traditional ethoxylation processes predominantly utilize basic catalysts such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) [27]. These catalysts facilitate the formation of alkoxide intermediates that subsequently react with ethylene oxide in a nucleophilic addition mechanism [28]. The base-catalyzed ethoxylation process is generally preferred for its high reaction rate, minimal formation of undesired by-products, and lighter color of the resulting ethoxylated products [29].

However, a significant limitation of conventional basic catalysts is their tendency to produce a relatively flat distribution of ethoxylated products [30]. This distribution includes a higher concentration of undesired homologs that may be either too lipophilic or too hydrophilic for specific applications [31]. To address this limitation, alternative catalytic systems have been developed to achieve a more peaked distribution, with the highest concentration of homologs in the middle of the distribution range [32].

Table 2 outlines the key process parameters for conventional and advanced ethoxylation processes for tallow diamine substrates:

Process ParameterConventional ProcessAdvanced Process
Temperature Range (°C)160-190140-200
Pressure (bar)40-90 psig (2.8-6.2)1-2
Catalyst TypeKOH/NaOHSr/Ba hydroxide, Hydrotalcite
Catalyst Concentration (wt%)0.5-2.00.05-0.50
Reaction ModeSemi-batchTwo-stage
Typical EO/Substrate Ratio2-151-13
Heat of Reaction (kJ/mol EO)-100 to -113-92
Maximum EO Accumulation (%)<7<20
Induction Period MitigationStarter additionCatalyst manifold activation
Moisture Control (max %)0.1<0.1

Advanced catalytic systems for ethoxylation include strontium hydroxide, barium hydroxide, and hydrotalcite compounds [33]. These catalysts have demonstrated the ability to produce ethoxylated products with a more peaked distribution, characterized by a higher degree of peaking compared to conventional catalysts [34]. For instance, hydrotalcite compounds have shown a degree of peaking of 75.9, significantly higher than the 57.3 observed with potassium hydroxide [35].

The performance of various catalytic systems in industrial ethoxylation processes is presented in Table 3:

Catalyst SystemCatalyst TypeOperating Temperature (°C)Reaction RateDistribution ControlDegree of Peaking
Potassium Hydroxide (KOH)Basic120-180HighFlat57.3
Sodium Hydroxide (NaOH)Basic120-180HighFlat55-60
Strontium HydroxideBasic135-145HighPeaked71.9
Barium HydroxideBasic135-145HighPeaked71.9
Hydrotalcite CompoundsBasic135-145HighPeaked75.9
Magnesium PerchlorateAcidic100-150LowNarrow-
Tin TetrachlorideAcidic100-150LowNarrow-
Phosphotungstic AcidAcidic120-160ModeratePeaked65-70

Acidic catalysts, including Lewis acids such as boron trifluoride, have also been employed for ethoxylation reactions [36]. These catalysts follow a different reaction mechanism compared to basic catalysts, often resulting in a narrower distribution of ethoxylated products [37]. However, acidic catalysts typically exhibit lower reaction rates and may require more stringent control of reaction conditions [38].

Reaction optimization in the industrial-scale production of Ethoduomeen derivatives encompasses various aspects, including reactor design, process control, and safety considerations . The ethoxylation reaction is highly exothermic, necessitating efficient heat transfer systems to maintain temperature control [40]. Traditional reactor designs utilize circulation systems for mixing, but these may result in uneven distribution of ethylene oxide, particularly at higher feed rates [41].

Advanced reactor designs incorporate spray nozzle distribution systems that enhance the mixing of ethylene oxide with the reaction mixture, resulting in more uniform product quality [42]. The optimization of heat transfer coefficients through enhanced heat exchanger designs has also contributed to improved process efficiency and safety [43].

The control of ethylene oxide feed rate represents another critical aspect of reaction optimization. Conventional processes typically regulate the feed rate based on reactor pressure, which may lead to variations in reaction conditions due to differences in free volume between batches [44]. Flow-controlled systems with feedback mechanisms offer more precise control of ethylene oxide addition, enhancing process consistency and product quality [45].

Table 4 presents industrial production optimization parameters for Ethoduomeen manufacturing:

Optimization FactorCurrent PracticeOptimized ApproachProductivity Improvement (%)
Reactor Pressure Rating8-10 bar12-15 bar50
Heat Transfer CoefficientStandard circulationEnhanced heat exchanger design20-30
Mixing EfficiencyCirculation pumpsSpray nozzle distribution15-25
EO Feed Rate ControlPressure-regulatedFlow-controlled with feedback10-15
Temperature Control Precision±5°C±2°C5-10
Moisture Content Control<1%<0.1%8-12
Catalyst Activation SystemManual starter additionAutomated manifold activation25-35
Safety System IntegrationBursting discs + safety valvesHigh-integrity control system30-40

The optimization of catalyst activation systems has significantly enhanced the efficiency and safety of ethoxylation processes [46]. Traditional methods involve the manual addition of starter compounds to initiate the reaction, which may result in variability in reaction kinetics [47]. Advanced approaches utilize automated manifold activation systems that ensure consistent catalyst activation and reaction initiation, reducing the risk of ethylene oxide accumulation [48].

Safety considerations play a paramount role in the industrial-scale production of Ethoduomeen derivatives [49]. The ethoxylation reaction involves the use of ethylene oxide, which is both flammable and reactive [50]. Traditional safety systems incorporate bursting discs and safety valves to manage potential overpressure scenarios [51]. However, advanced approaches focus on inherently safer designs with high-integrity control systems that prevent the conditions leading to overpressure, eliminating the need for emergency relief systems.

The global market for tallow amine ethoxylates, including Ethoduomeen derivatives, was valued at approximately 603 million US dollars in 2024 and is projected to reach 801 million US dollars by 2031, growing at a compound annual growth rate of 4.1%. This growth reflects the increasing demand for these compounds across various industrial sectors, driving continued innovation in synthetic methodologies and process optimization.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

365.235479232 g/mol

Monoisotopic Mass

365.235479232 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-11

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